4-Methyl-5-nonanol
Overview
Description
4-Methyl-5-nonanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a nonanol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its role as a pheromone in certain insect species, such as the red palm weevil .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-nonanol can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent, followed by reduction . The steps are as follows:
Nucleophilic Substitution: 2-methylpentanoic anhydride reacts with an n-butyl nucleophilic reagent (e.g., n-butyllithium) to form 4-methyl-5-nonanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves precise control of reaction conditions, such as temperature and solvent choice, to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-5-nonanone.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 4-Methyl-5-nonanone.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-5-nonanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a pheromone in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4-methyl-5-nonanol, particularly as a pheromone, involves its interaction with specific olfactory receptors in insects. These receptors detect the compound, triggering behavioral responses such as aggregation or mating. The molecular targets are primarily olfactory receptor neurons, and the pathways involve signal transduction mechanisms that lead to the desired behavioral outcome .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-nonanone: An oxidation product of 4-methyl-5-nonanol.
5-Nonanol: A structural isomer with a different position of the methyl group.
4-Methyl-4-nonanol: Another isomer with the methyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific role as a pheromone in certain insect species. Its structure allows it to interact with olfactory receptors in a way that similar compounds do not, making it particularly effective in pest control applications .
Properties
IUPAC Name |
4-methylnonan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNNOPVFZCHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889020 | |
Record name | 4-Methyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154170-44-2 | |
Record name | 4-Methyl-5-nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154170-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nonanol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154170442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nonanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-5-NONANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-5-nonanol attract palm weevils?
A1: this compound is released by male weevils and attracts both males and females of the species. It is detected by the weevils' olfactory system, triggering a behavioral response leading them to the source of the pheromone. [, ]
Q2: Which palm weevil species are known to respond to this compound?
A2: This compound has been identified as a key component of the aggregation pheromone for various Rhynchophorinae species. These include the red palm weevil (Rhynchophorus ferrugineus), R. vulneratus, R. bilineatus, Metamasius hemipterus, and Dynamis borassi. It is also a minor component for R. palmarum. [, , , ]
Q3: Is the attractiveness of this compound enhanced by other compounds?
A3: Yes, the attractiveness of this compound is significantly enhanced when combined with host plant volatiles, acting as kairomones. While specific compounds like ethyl acetate, ethyl propionate, and ethyl butyrate have been identified, fermenting plant tissue from palms or sugarcane shows the strongest synergistic effect. [, , , ]
Q4: What types of traps are used with this compound for monitoring palm weevils?
A4: Different trap designs have been evaluated, including open bucket traps, funnel traps, and modified metal traps. The choice of trap can influence efficacy and is often dictated by factors like cost, ease of use, and target species. [, , , ]
Q5: How is this compound released in traps?
A5: Controlled release mechanisms, such as capillaries or dispensers, are commonly used to ensure a consistent and effective release rate of this compound over a prolonged period. This helps to maintain trap attractiveness and optimize monitoring efforts. [, ]
Q6: What is the optimal dosage of this compound for effective trapping?
A6: Research suggests a release rate of around 3 mg per 24 hours for operational trapping programs. While lower doses have been tested, this rate has shown greater efficacy in attracting weevils. []
Q7: Does the placement height of traps baited with this compound influence weevil capture?
A7: Trap height can affect capture rates. Studies have shown comparable efficacy between traps placed at ground level and those elevated at a height of 2 meters. The optimal placement may vary depending on the target species and environmental conditions. []
Q8: What is the role of Odorant Binding Proteins (OBPs) in the detection of this compound?
A8: OBPs are soluble proteins in insects that transport odorant molecules, including pheromones, to olfactory receptors. In the red palm weevil, RferOBP1768 has been specifically identified as being involved in the binding and transport of this compound. Silencing this OBP through RNA interference significantly disrupts the weevil's response to the pheromone. []
Q9: Can the chirality of this compound affect its activity as a pheromone?
A9: Yes, the (4S,5S)-enantiomer of this compound has been identified as the naturally occurring and biologically active form for species like R. vulneratus and M. hemipterus. [, ]
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